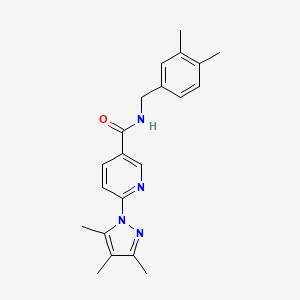
N-(3,4-dimethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
This structure features a nicotinamide moiety linked to a pyrazole derivative, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the pyrazole ring followed by the coupling with the nicotinamide component.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
In a study focusing on related pyrazole compounds, it was found that certain derivatives demonstrated submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. These compounds were shown to reduce mTORC1 activity and enhance autophagy levels, suggesting a potential mechanism for anticancer effects through modulation of cellular pathways involved in proliferation and survival .
Autophagy Modulation
The compound’s ability to modulate autophagy was highlighted in studies where it interfered with mTORC1 reactivation and disrupted autophagic flux. This was evidenced by the accumulation of LC3-II protein and abnormal punctate structures in treated cells . Such findings suggest that this compound may serve as a novel class of autophagy modulators with potential applications in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Substituent Positioning : The positioning of methyl groups on the pyrazole ring has been shown to affect potency.
- Functional Groups : The presence of electron-donating or withdrawing groups can significantly alter the biological profile.
A detailed SAR analysis can help optimize the compound for enhanced efficacy and reduced toxicity.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Antiproliferative Studies : A series of benzyl-substituted pyrazoles demonstrated varying degrees of cytotoxicity against different cancer cell lines. Compounds exhibiting strong activity were further evaluated for their mechanisms involving autophagy modulation .
- In vitro Testing : The compound was tested against various human cancer cell lines where it showed promising results in inhibiting cell growth and inducing apoptosis through autophagic pathways.
属性
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-13-6-7-18(10-14(13)2)11-23-21(26)19-8-9-20(22-12-19)25-17(5)15(3)16(4)24-25/h6-10,12H,11H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJJSLBXQLYAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














